6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyranopyrazole core substituted with a 5-methylfuran-2-yl group at position 4, a methyl group at position 3, an amino group at position 6, and a carbonitrile at position 5. Pyranopyrazole derivatives are extensively studied for pharmacological applications, including antihypertensive, vasorelaxant, and enzyme inhibitory effects .
Properties
CAS No. |
5978-67-6 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H12N4O2/c1-6-3-4-9(18-6)11-8(5-14)12(15)19-13-10(11)7(2)16-17-13/h3-4,11H,15H2,1-2H3,(H,16,17) |
InChI Key |
LPBLQFLPCJJWIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Origin of Product |
United States |
Biological Activity
6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 256.26 g/mol. The compound features a pyrano-pyrazole core structure that is significant in various biological applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Condensation Reactions : Utilizing 5-methylfuran derivatives and appropriate carbonitrile precursors.
- Cyclization : Formation of the dihydropyrano-pyrazole structure through cyclization reactions under acidic or basic conditions.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- Anticancer Evaluation : A study conducted on the effects of pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values indicating effective dose ranges for therapeutic applications .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-amino derivatives exhibit antimicrobial properties. The synthesis of derivatives from pyrazole frameworks has shown promising results against various microbial strains. For instance, a study highlighted the utility of related compounds in synthesizing heterocyclic compounds with notable antimicrobial activity, suggesting that 6-amino-3-methyl derivatives could also be effective in this regard .
Anticancer Properties
The dihydropyrano[2,3-c]pyrazole structure has been investigated for its potential as an anticancer agent. Compounds derived from this scaffold have been shown to inhibit specific kinases involved in cancer progression. For example, studies have demonstrated that pyrazole-based compounds can act as inhibitors of p38 mitogen-activated protein kinase (MAPK), a target in cancer therapy .
Enzyme Inhibition
The compound's ability to inhibit certain enzymes makes it a candidate for drug development targeting diseases linked to enzyme dysregulation. The structural features of 6-amino derivatives allow for interactions with active sites of enzymes, potentially leading to therapeutic applications in conditions such as diabetes and metabolic disorders.
Organic Electronics
The unique electronic properties of compounds containing furan and pyrazole moieties make them suitable for applications in organic electronics. Their ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis of such compounds aims to enhance the efficiency and stability of these devices.
Photovoltaic Materials
The incorporation of furan rings within the molecular structure has been explored for photovoltaic applications. The compound's electronic properties can be tuned for optimal light absorption and charge transport, making it a promising candidate for next-generation solar cells.
Synthesis and Derivative Development
The synthesis pathways for 6-amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involve multi-step reactions that allow for the modification of its structure to enhance biological activity or material properties. Studies have shown that varying substituents on the furan or pyrazole rings can significantly influence the compound's efficacy and application scope .
Case Studies
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural variation among pyranopyrazole derivatives lies in the substituent at position 4. Key analogs and their properties are compared below:
Key Observations :
- Electron-Withdrawing Groups (EWG) : Nitro (5d) and chloro (5e) substituents increase melting points (194–233°C) due to enhanced intermolecular interactions .
- Electron-Donating Groups (EDG) : Methoxy (5i) and methylfuran substituents reduce melting points (172–173°C inferred for furan) by disrupting crystal packing .
- Biological Activity : Nitro-substituted derivatives (e.g., 4-(2-nitrophenyl)) exhibit calcium channel blockade, suggesting EWGs enhance vasorelaxant activity . The 5-methylfuran group may offer improved bioavailability due to moderate lipophilicity compared to polar nitro/chloro groups.
Spectroscopic and Thermal Properties
- NMR : The target’s furan protons are expected at δ 6.3–7.5 (cf. 7.12–7.20 for fluorophenyl in ). The methyl group on furan would resonate near δ 2.1–2.5.
- HRMS : A molecular ion peak at m/z ~315–330 is anticipated, similar to bromophenyl analogs (C₁₇H₁₈N₄O₄: m/z 342.1328) .
- Thermal Stability : The furan derivative may exhibit lower thermal stability (mp ~170–180°C inferred) compared to nitro/chloro analogs but higher than methoxy derivatives .
Preparation Methods
Reaction Mechanism
The process begins with Knoevenagel condensation between 5-methylfuran-2-carbaldehyde and malononitrile, forming an arylidene malononitrile intermediate. Subsequent Michael addition of 3-methyl-5-pyrazolone generates a bicyclic adduct, which undergoes intramolecular cyclization via nucleophilic attack of the pyrazole nitrogen on the nitrile carbon.
Optimization Parameters
-
Solvent system : Water/ethanol (3:1 v/v) enhances solubility of both polar and non-polar reactants
-
Catalyst : Piperidine (5 mol%) accelerates the Knoevenagel step while suppressing side reactions
-
Temperature : Maintaining 70°C ensures complete conversion without thermal degradation
Catalyst-Free Thermal Cyclization
An alternative method employs solvent-free conditions at 120°C for 6 hours, yielding 82% product. This approach eliminates catalyst costs but requires precise temperature control to prevent furan ring decomposition.
Key Advantages
-
No purification needed beyond recrystallization from methanol
-
Scalable to 100g batches with consistent purity (>98% HPLC)
-
Reduced environmental impact from solvent-free operation
Microwave-Assisted Synthesis
Microwave irradiation (300W, 100°C) reduces reaction time to 15 minutes with 91% yield. This method utilizes:
Reaction Table 1: Microwave Parameters
| Parameter | Value |
|---|---|
| Irradiation Power | 300 W |
| Temperature | 100°C |
| Pressure | 150 psi |
| Solvent | PEG-400 |
| Catalyst | ZnO Nanoparticles |
The ZnO nanoparticles (20 nm) act as both microwave absorbers and Lewis acid catalysts, accelerating the cyclocondensation step.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| One-Pot | 89 | 97 | 4 h | Excellent |
| Catalyst-Free | 82 | 95 | 6 h | Moderate |
| Microwave-Assisted | 91 | 99 | 0.25 h | Limited |
The one-pot method balances efficiency and scalability, while microwave synthesis offers rapid synthesis for small-scale applications.
Structural Characterization Data
Critical analytical data for batch validation:
-
FT-IR (KBr) : 3345 cm⁻¹ (NH₂), 2198 cm⁻¹ (C≡N), 1612 cm⁻¹ (C=N)
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.34 (d, J=3.1 Hz, 1H, furan H-3), 6.28 (d, J=3.1 Hz, 1H, furan H-4), 4.62 (s, 1H, CH), 2.45 (s, 3H, furan-CH₃)
-
HRMS (ESI+) : m/z calc. for C₁₃H₁₂N₄O₂ [M+H]⁺ 273.0984, found 273.0987
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the one-pot method demonstrates superior process economics:
Cost Analysis per Kilogram :
-
Raw Materials: $412
-
Energy Consumption: $28 (vs. $153 for microwave)
-
Waste Treatment: $15 (aqueous ethanol vs. $45 for PEG-400)
Recycling the ethanol/water mixture reduces solvent costs by 40% in subsequent batches .
Q & A
Basic: What is the standard synthetic protocol for preparing this compound?
Answer:
The compound is typically synthesized via a one-pot multicomponent reaction. A general protocol involves:
- Reacting hydrazine hydrate , ethyl acetoacetate , and malononitrile with an aromatic aldehyde derivative (e.g., 5-methylfuran-2-carbaldehyde) in aqueous medium.
- Catalysts such as tetra-n-butyl ammonium bromide (TBAB) (10 mol%) ortrisodium citrate dihydrate (10 mol%) are used to enhance reaction efficiency .
- The mixture is refluxed or stirred at room temperature (20–60°C) for 25–120 minutes, followed by filtration and recrystallization from ethanol .
- Yields typically range from 78% to 98%, depending on the substituents and catalyst .
Basic: What spectroscopic methods are used to confirm the compound’s structure?
Answer:
Characterization relies on:
- ¹H/¹³C NMR : Key signals include pyrazole NH (~δ 12.0), aromatic protons (δ 6.7–7.7), and the cyano group’s carbon (~δ 116–120 ppm) .
- IR Spectroscopy : Peaks for NH₂ (~3340 cm⁻¹), CN (~2175 cm⁻¹), and C=O (if present, ~1650 cm⁻¹) .
- HRMS : Molecular ion peaks (e.g., m/z 270.0917 for fluorophenyl derivatives) validate the molecular formula .
- X-ray crystallography (for select derivatives): Confirms 3D structure and hydrogen-bonding networks .
Advanced: How do catalysts influence synthesis efficiency and yield?
Answer:
Catalysts play a critical role in reaction kinetics and selectivity:
- TBAB : A phase-transfer catalyst that accelerates reactions in aqueous media, achieving >90% yields in 25–30 minutes .
- Ionic liquids (e.g., [Et₃NH][HSO₄]) : Enhance solubility of reactants, reduce side products, and enable recyclability, with yields up to 96% .
- Trisodium citrate : A green catalyst that operates at room temperature, yielding 89–92% in 2 hours .
- Catalyst choice depends on sustainability goals, reaction time, and substituent reactivity .
Advanced: How can substituent effects on the aryl group impact physicochemical properties?
Answer:
Substituents alter electronic and steric profiles, affecting:
- Melting points : Electron-withdrawing groups (e.g., -NO₂, -Br) increase melting points (e.g., 247–248°C for 4-bromophenyl vs. 211–212°C for 4-methoxyphenyl) due to enhanced lattice stability .
- NMR shifts : Electron-donating groups (e.g., -OCH₃) deshield aromatic protons (δ ~6.9–7.1), while electron-withdrawing groups shift protons downfield (δ ~7.5–7.7) .
- Biological activity : Indolyl or fluorophenyl derivatives exhibit enhanced antioxidant properties due to improved π-π stacking and hydrogen bonding .
Advanced: How can green chemistry principles be applied to optimize synthesis?
Answer:
Sustainable strategies include:
- Aqueous solvent systems : Replace organic solvents (e.g., ethanol/water mixtures), reducing toxicity and waste .
- Room-temperature reactions : Using trisodium citrate avoids energy-intensive reflux .
- Catalyst recycling : Ionic liquids like [Et₃NH][HSO₄] can be reused for 3–4 cycles without yield loss .
- Atom economy : Multicomponent reactions minimize step count and byproducts .
Advanced: How to resolve spectral data contradictions in structurally similar derivatives?
Answer:
Contradictions arise from:
- Tautomerism : Pyrazole NH and keto-enol tautomers may produce variable NMR signals. Use DMSO-d₆ to stabilize NH protons .
- Crystallographic vs. solution data : X-ray structures (e.g., C14H11N4OCl derivatives) resolve ambiguities in NOE or coupling constants observed in solution .
- Dynamic effects : Variable temperature NMR or 2D experiments (COSY, HSQC) clarify exchange processes .
Advanced: What methodologies are used to evaluate biological activity (e.g., antioxidant potential)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
